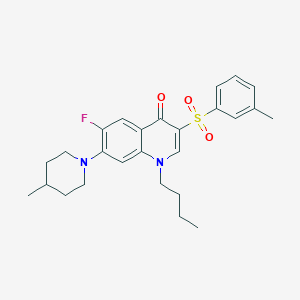
1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-butyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a novel quinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃FN₂O₂S
- Molecular Weight : 348.45 g/mol
This compound features a quinoline backbone substituted with a butyl group, a fluorine atom, and a piperidine moiety, which are crucial for its biological activity.
Research indicates that quinoline derivatives often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which This compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases involved in cancer progression, suggesting that this compound may also target kinase pathways.
- Modulation of Apoptosis : Quinoline derivatives are known to induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.
Anticancer Activity
Several studies have reported the anticancer potential of quinoline derivatives. The compound has been evaluated in vitro against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
Anti-inflammatory Activity
Quinoline derivatives have also been shown to possess anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Study Results : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several quinoline derivatives and evaluated their anticancer efficacy. Among them, the compound was highlighted for its ability to induce apoptosis in MCF-7 cells through caspase activation pathways .
Case Study 2: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of quinoline derivatives demonstrated that the tested compound significantly reduced paw edema in rats induced by carrageenan, showcasing its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-4-5-11-29-17-25(33(31,32)20-8-6-7-19(3)14-20)26(30)21-15-22(27)24(16-23(21)29)28-12-9-18(2)10-13-28/h6-8,14-18H,4-5,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFVACPRIMGUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













